N-(3-chloro-4-methylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine
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Overview
Description
N-(3-chloro-4-methylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a chloro-methylphenyl group and two methoxy groups attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine typically involves the reaction of 3-chloro-4-methylaniline with 4,6-dimethoxy-1,3,5-triazine. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and under controlled temperature conditions to ensure the formation of the desired product . The reaction mechanism involves nucleophilic substitution, where the amine group of 3-chloro-4-methylaniline attacks the triazine ring, leading to the formation of the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are applied.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted triazines, while hydrolysis can produce amines and carboxylic acids.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its biological activity by influencing its binding affinity to target proteins or enzymes. The compound may inhibit or activate specific pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares a similar chloro-methylphenyl group but differs in the presence of a thiazole ring instead of a triazine ring.
N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide: This compound has a similar chloro-methylphenyl group but contains a benzamide moiety.
Uniqueness
N-(3-chloro-4-methylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine is unique due to its specific triazine ring structure and the presence of both chloro and methoxy groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O2/c1-7-4-5-8(6-9(7)13)14-10-15-11(18-2)17-12(16-10)19-3/h4-6H,1-3H3,(H,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYCVNLUMDLNDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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